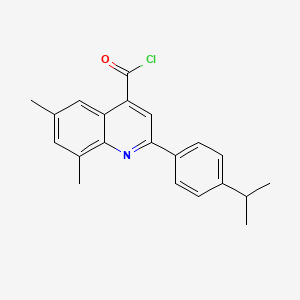

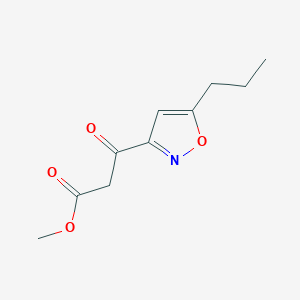

2-(4-Isopropylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Vue d'ensemble

Description

2-(4-Isopropylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is a potent inducer of human lymphocytes. It has been shown to be clastogenic and mutagenic, inducing DNA lesions in vitro . This compound induces the production of reactive oxygen species .

Synthesis Analysis

The synthesis of similar compounds often involves electrophilic substitution reactions . For example, the nitronium ion attacks the aromatic ring to give first a nitrobenzenium ion and then an aromatic nitro compound . The function of a catalyst is to generate an electrophilic substituting agent from the given reagents .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using spectroscopy . The position of the -OH absorption for alcohols and phenols can be easily determined through the addition a few drops of deuterium oxide, D2O to the NMR sample tube .Chemical Reactions Analysis

Electrophilic aromatic substitution is a common reaction involving aromatic rings . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be found in safety data sheets . For example, 4-Isopropylphenyl isocyanate is a white solid with a melting point of 62 °C and a boiling point of 230 °C .Applications De Recherche Scientifique

Catalysis and Organic Synthesis

Catalytic Reduction of Carbonyl Compounds : A study by Jurkauskas, Sadighi, & Buchwald (2003) demonstrated the use of N-heterocyclic carbene copper chloride complex in catalyzing the conjugate reduction of α,β-unsaturated carbonyl compounds.

Synthesis of Isoquinolinyl Pyrazolates : Research by Ku et al. (2015) focused on synthesizing Pt(II) metal complexes with trans-arranged isoquinolinyl azolates, showing potential for use in organic light-emitting diodes (OLEDs).

Analytical Chemistry

- Fluorescence Derivatization in Chromatography : Yoshida, Moriyama, & Taniguchi (1992) [https://consensus.app/papers/6methoxy2methylsulfonylquinoline4carbonyl-yoshida/37b07223f5fc582f86026a43ab33efed/?utm_source=chatgpt] used a similar compound, 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, as a fluorescence derivatization reagent for alcohols in high-performance liquid chromatography.

Materials Science

- Photophysical Properties in Materials : Song et al. (2016) [https://consensus.app/papers/iriii-complexes-emissions-mechanoluminescence-song/f9ec2b7ab81f5c70bdefcaf709ec3c38/?utm_source=chatgpt] explored Ir(III) complexes including dimethylphenylquinoline derivatives, revealing their applications in smart luminescent materials for data security protection.

Chemical Synthesis and Ligand Design

Synthesis of Tetrahydroisoquinolines : Campbell et al. (1996) [https://consensus.app/papers/reactions-22lithiophenylethyl-chloride-with-imines-campbell/c833c444220a52418e17161bb8b5bf48/?utm_source=chatgpt] investigated the synthesis of 1,2,3,4-tetrahydroisoquinolines and dihydro-1(2H)-isoquinolinones, providing insights into new methods for synthesizing isoquinolines.

Synthesis of Pyrimido Quinoline Derivatives : Elkholy & Morsy (2006) [https://consensus.app/papers/facile-synthesis-8tetrahydropyrimido-5bquinoline-elkholy/f7f2b1cf43d150e282903b29f361aeff/?utm_source=chatgpt] demonstrated the synthesis of tetrahydropyrimido quinoline derivatives, highlighting their antimicrobial activity.

Safety And Hazards

Propriétés

IUPAC Name |

6,8-dimethyl-2-(4-propan-2-ylphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO/c1-12(2)15-5-7-16(8-6-15)19-11-18(21(22)24)17-10-13(3)9-14(4)20(17)23-19/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPWZRGHSWQAAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)C(C)C)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Isopropylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate](/img/structure/B1393801.png)

![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1393806.png)

![tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate](/img/structure/B1393821.png)